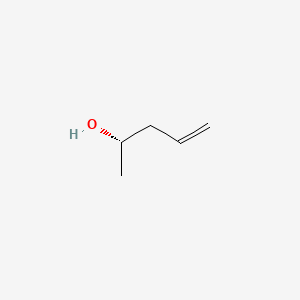

(S)-(+)-4-Penten-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-pent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5(2)6/h3,5-6H,1,4H2,2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZCYWWNFQUZOR-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426381 | |

| Record name | (S)-(+)-4-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55563-79-6 | |

| Record name | (S)-(+)-4-Penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-4-Penten-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-(+)-4-Penten-2-ol: Properties, Reactivity, and Applications

Abstract

(S)-(+)-4-Penten-2-ol is a valuable chiral building block in modern organic synthesis. As a secondary homoallylic alcohol, its bifunctional nature—possessing both a stereogenic hydroxyl center and a terminal olefin—offers a rich platform for asymmetric transformations and the construction of complex molecular architectures. This guide provides a comprehensive overview of its core chemical properties, spectral characteristics, reactivity profile, and key applications. Methodologies for its synthesis and chiral analysis are discussed, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.

Core Molecular Identity and Physicochemical Properties

This compound, identified by its CAS Number 55563-79-6, is a chiral alcohol that is structurally characterized by a pentene backbone with a hydroxyl group at the C2 position and a terminal double bond between C4 and C5. The "(S)" designation denotes the specific stereochemical configuration at the C2 chiral center.

Figure 1: 2D structure of this compound with the chiral center indicated.

The physical and chemical properties of a compound are foundational to its handling, application, and purification. Key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 115-116 °C (at 760 mmHg) | [1][4] |

| Density | 0.837 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.424 - 1.425 | [1][4] |

| Optical Rotation ([α]20/D) | +5.0° to +5.2° (c=1 in Chloroform) | [1] |

| Flash Point | 30 °C (86 °F) | [1][6] |

| CAS Number | 55563-79-6 | [1][2] |

Spectral Data and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, purity, and structure of this compound. The key spectral features are derived from its constituent functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the primary functional groups. A strong, broad absorption is expected in the range of 3200-3600 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol. The terminal alkene gives rise to a C=C stretch around 1640 cm⁻¹ and C-H stretching of the sp² carbons just above 3000 cm⁻¹ (typically ~3080 cm⁻¹).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly informative. Key expected signals include: a doublet for the C1 methyl group (~1.2 ppm), a multiplet for the C2 methine proton adjacent to the hydroxyl group (~3.8 ppm), complex multiplets for the C3 methylene protons (~2.2 ppm), a multiplet for the C5 vinyl protons (~5.1 ppm), and a complex multiplet for the C4 vinyl proton (~5.8 ppm).[7][8] The hydroxyl proton will appear as a broad singlet whose chemical shift is concentration-dependent.

-

¹³C NMR : The carbon spectrum will show five distinct signals corresponding to each carbon atom. Approximate chemical shifts are: C1 (~23 ppm), C2 (the chiral center, ~67 ppm), C3 (~44 ppm), C5 (the terminal vinyl carbon, ~118 ppm), and C4 (~135 ppm).[7]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 86 may be observed.[9] A prominent peak is often seen at m/z = 45, corresponding to the [CH₃CHOH]⁺ fragment, which is a characteristic cleavage for secondary alcohols of this type.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two functional moieties: the secondary alcohol and the terminal alkene. This allows for selective transformations or tandem reactions.

Reactions at the Hydroxyl Group

The secondary alcohol can undergo a variety of standard transformations:

-

Oxidation : Oxidation to the corresponding ketone, 4-penten-2-one, can be achieved using a range of reagents (e.g., PCC, Swern, or Dess-Martin periodinane). This transformation is useful for subsequent nucleophilic additions.

-

Esterification and Etherification : The hydroxyl group can be readily converted to esters or ethers. This is often done to protect the alcohol during reactions at the alkene or to install a functional handle. For instance, reaction with acryloyl chloride produces an acryloyl ester, a key intermediate for synthesizing parasorbic acid.[10]

-

Derivatization : It can be used to prepare derivatives like carboxamides, which serve as intermediates in the synthesis of natural products such as (−)-iso-cladospolide B1.[10]

Reactions at the Alkene Group

The terminal double bond is a versatile handle for carbon-carbon bond formation and functional group installation:

-

Ring-Closing Metathesis (RCM) : This is one of the most powerful applications. After esterifying the alcohol with an unsaturated carboxylic acid (e.g., acrylic acid), the resulting diene can undergo RCM to form various lactones. This strategy is employed in the synthesis of natural products like goniothalamin and massoia lactone.[1][11]

-

Hydroboration-Oxidation : This reaction sequence allows for the anti-Markovnikov addition of water across the double bond, yielding the corresponding 1,4-pentanediol derivative with stereochemical control.

-

Epoxidation and Dihydroxylation : The alkene can be converted to an epoxide or a diol, introducing new stereocenters whose formation can be influenced by the existing chiral center at C2.

Figure 2: A conceptual workflow illustrating the use of (S)-4-penten-2-ol in RCM.

Safety and Handling

This compound is a flammable liquid and vapor.[2][12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[12][13]

-

GHS Hazard Statements : H226: Flammable liquid and vapor.[2]

-

Precautionary Measures :

-

Handling : Use non-sparking tools and take measures to prevent static discharge.[12][13] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13] Incompatible materials include strong oxidizing agents.[11][14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

-

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide validated frameworks for the synthesis and analysis of chiral 4-penten-2-ol.

Protocol: Enantioselective Synthesis of (S)-4-Penten-2-ol

The synthesis of enantiomerically enriched homoallylic alcohols is a cornerstone of asymmetric synthesis. The Brown allylation, using chiral borane reagents, is a highly reliable method. This protocol is adapted from established procedures for the synthesis of the (R)-enantiomer.[7] To synthesize the (S)-enantiomer, one would typically use the corresponding enantiomeric chiral auxiliary.

Causality : The choice of a diisopinocampheylborane reagent is critical. The bulky, chiral isopinocampheyl ligands create a sterically hindered environment around the boron atom. When the aldehyde coordinates to the boron, it does so in a highly organized, chair-like six-membered transition state. The steric bulk of the ligands dictates that one face of the aldehyde carbonyl is preferentially attacked by the allyl group, leading to high enantioselectivity.

Methodology :

-

Reagent Preparation : In a flame-dried, nitrogen-purged flask, dissolve (+)-diisopinocampheylborane ((+)-Ipc₂BCl) in anhydrous diethyl ether at -78 °C.

-

Allylation Reagent Formation : Slowly add allylmagnesium bromide (or another suitable allylating agent) to the solution. Allow the mixture to stir for 30-60 minutes to form the chiral allylborane reagent.

-

Aldehyde Addition : To this solution at -78 °C, add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise over 20 minutes. The reaction is kept at low temperature to maximize enantioselectivity by minimizing the kinetic energy of the system, which favors the more ordered, lower-energy transition state.

-

Reaction Monitoring : Stir the mixture at -78 °C for 3-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup : Quench the reaction by adding a buffered solution or, more commonly, by oxidative workup. Add 3M aqueous NaOH, followed by the slow, careful addition of 30% hydrogen peroxide (H₂O₂) at 0 °C. This step cleaves the borane from the product and oxidizes the isopinocampheyl ligands to borneol, which is more easily separated.

-

Extraction and Purification : Allow the mixture to warm to room temperature and stir for 2 hours. Separate the organic layer, and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation : Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure this compound.[7]

Protocol: Chiral Purity Analysis by Gas Chromatography (GC)

Determining the enantiomeric excess (ee) is a self-validating step essential for any chiral synthesis. Chiral GC is the standard method for volatile compounds like 4-penten-2-ol.

Causality : Chiral GC columns contain a stationary phase that is itself chiral, typically a cyclodextrin derivative.[15] Enantiomers interact diastereomerically with this chiral environment. These transient diastereomeric interactions have slightly different binding energies, causing one enantiomer to be retained on the column longer than the other, thus enabling their separation.

Sources

- 1. This compound, 97% | Fisher Scientific [fishersci.ca]

- 2. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [stenutz.eu]

- 5. 4-ペンテン-2-オール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-penten-2-ol, 625-31-0 [thegoodscentscompany.com]

- 7. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 8. 4-PENTEN-2-OL(625-31-0) 1H NMR [m.chemicalbook.com]

- 9. 4-Penten-2-ol [webbook.nist.gov]

- 10. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 11. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. gcms.cz [gcms.cz]

An In-Depth Technical Guide to (S)-(+)-4-Penten-2-ol (CAS: 55563-79-6)

This document provides a comprehensive technical overview of (S)-(+)-4-Penten-2-ol, a valuable chiral building block in modern organic synthesis. Designed for researchers, chemists, and professionals in drug development, this guide delves into the compound's properties, stereoselective synthesis, analytical characterization, key applications, and essential safety protocols. The structure of this guide is tailored to present the information in a logical and functionally relevant manner, emphasizing the scientific rationale behind its synthetic utility.

Core Physicochemical and Chiral Properties

This compound is a chiral secondary alcohol featuring both a hydroxyl group and a terminal alkene.[1] This bifunctionality makes it a versatile synthon for introducing stereocenters in the synthesis of complex molecules. Its physical and chemical properties are critical for its application in controlled chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 55563-79-6 | [1] |

| Molecular Formula | C₅H₁₀O | [1][2] |

| Molecular Weight | 86.13 g/mol | [1] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 115-116 °C (at 760 mmHg) | |

| Density | 0.837 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4215 - 1.4265 | [2] |

| Optical Rotation ([α]²⁰/D) | +5.0° (c=1% in Chloroform) | [2] |

| SMILES | CCC=C | [2] |

| InChI Key | ZHZCYWWNFQUZOR-YFKPBYRVSA-N |[1] |

Stereoselective Synthesis: A Methodological Deep Dive

The utility of this compound is fundamentally tied to its stereochemical purity. Asymmetric synthesis is therefore not merely a method of production but the core enabling technology for its application. A prevalent and highly effective method involves the stereoselective allylboration of acetaldehyde using a chiral borane reagent.

Causality in Reagent Selection

The choice of the chiral auxiliary is paramount for achieving the desired (S)-configuration. The Brown allylation reaction, utilizing diisopinocampheylborane (Ipc₂B), provides a robust and predictable platform. To synthesize the (S)-enantiomer, the reaction requires the use of (+)-diisopinocampheylallylborane , derived from (+)-α-pinene. The steric bulk and defined geometry of this reagent create a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model) when it coordinates with the aldehyde. This forces the allyl group to attack one specific face of the acetaldehyde, leading to the preferential formation of the (S)-homoallylic alcohol. The use of the enantiomeric (-)-diisopinocampheylallylborane would, conversely, yield the (R)-enantiomer.[5]

Workflow for Asymmetric Allylboration

Caption: Asymmetric synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the (R)-enantiomer and modified for the (S)-enantiomer.[5]

-

Reagent Preparation: A solution of (+)-diisopinocampheylallylborane (approx. 150 mmol) in anhydrous diethyl ether (200 mL) is prepared in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

-

Reaction Cooldown: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Aldehyde Addition: A solution of acetaldehyde (6 g, 136.4 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the stirred borane solution over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Reaction Incubation: The reaction mixture is stirred vigorously at -78 °C for 1 hour. Progress can be monitored by thin-layer chromatography (TLC).

-

Oxidative Workup: The reaction is quenched by the sequential, slow addition of 3 M sodium hydroxide (111 mL, 330 mmol) followed by the careful dropwise addition of 30% hydrogen peroxide (45 mL), keeping the temperature below 20 °C with an ice bath.

-

Product Isolation: The mixture is warmed to room temperature and stirred for an additional 2 hours. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by distillation (bp 115 °C) to yield pure this compound.[5]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the final product. The spectroscopic data for the (S)-enantiomer is identical to its (R)-counterpart, with the obvious exception of the sign of optical rotation.

Table 2: Key Spectroscopic Data for 4-Penten-2-ol

| Technique | Key Signals and Interpretation | Source(s) |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 5.87-5.76 (m, 1H, -CH =CH₂), δ 5.14-5.10 (m, 2H, -CH=CH₂ ), δ 3.84-3.83 (m, 1H, -CH (OH)-), δ 2.26-2.14 (m, 2H, -CH₂-), δ 1.97 (br s, 1H, -OH ), δ 1.19 (d, J=6.0 Hz, 3H, -CH₃) | [5] |

| ¹³C NMR (CDCl₃) | δ 134.8 (-C H=CH₂), δ 117.9 (-CH=C H₂), δ 66.8 (-C H(OH)-), δ 43.7 (-C H₂-), δ 22.7 (-C H₃) | [5] |

| FT-IR (CHCl₃) | ν_max 3409 cm⁻¹ (O-H stretch, broad), 3078 cm⁻¹ (=C-H stretch), 2975, 2931 cm⁻¹ (C-H stretch), 1642 cm⁻¹ (C=C stretch), 914 cm⁻¹ (=C-H bend) | [5] |

| Mass Spec. (EI) | m/z 45 (base peak), 71, 86 (M⁺) |[6] |

Applications in Asymmetric Synthesis

This compound serves as a foundational chiral precursor for a variety of complex natural products and pharmacologically relevant molecules. Its utility stems from the ability to further elaborate both the hydroxyl and alkene functionalities.

Caption: Synthetic utility of this compound as a chiral precursor.

-

Natural Product Synthesis : It is a key intermediate in the synthesis of various natural products. For example, it is used to prepare an acryloyl ester derivative which, through ring-closing metathesis (RCM), yields parasorbic acid.[7] It is also a documented starting material for the synthesis of bioactive lactones such as goniothalamin, massoia lactone, and undecenolide (−)-cladospolide C.[7][8][9]

-

Synthesis of Bioactive Lipids : The molecule is used to prepare the S-enantiomers of hydroxyeicosatetraenoic acids (HETEs), such as 19(S)-HETE, which are important signaling molecules in various physiological processes.[8]

-

General Chiral Pool : Beyond specific targets, it serves as a versatile four-carbon chiral building block, where the alkene can be manipulated (e.g., via ozonolysis, epoxidation, or hydroboration) and the secondary alcohol can be oxidized, inverted, or used as a nucleophile.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial due to its flammability. Adherence to established laboratory safety protocols is mandatory.

Table 3: GHS Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS02 (Flame) | [1] |

| Signal Word | Warning | [1][10] |

| Hazard Statement | H226: Flammable liquid and vapor | [1][10] |

| Flash Point | 25.6 °C (78.0 °F) - Closed Cup | [3] |

| Storage Class | 3 - Flammable liquids | |

Handling and Storage Recommendations

-

Ventilation : Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Ignition Sources : Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.[10][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[11]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[10][11] The container should be grounded/bonded.[10]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[7][12]

-

Spill Response : In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

References

-

AB174943 | CAS 55563-79-6 – abcr Gute Chemie. abcr GmbH. [Link]

-

This compound (2S)-pent-4-en-2-ol - The Good Scents Company. The Good Scents Company. [Link]

-

This compound | C5H10O | CID 6994332 - PubChem. National Institutes of Health. [Link]

-

4-Penten-2-OL | C5H10O | CID 12247 - PubChem. National Institutes of Health. [Link]

-

4-penten-2-ol, 625-31-0 - The Good Scents Company. The Good Scents Company. [Link]

-

4-Penten-2-ol - NIST WebBook. National Institute of Standards and Technology. [Link]

-

4-Penten-2-ol, acetate | C7H12O2 | CID 527603 - PubChem. National Institutes of Health. [Link]

Sources

- 1. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. This compound, 55563-79-6 [thegoodscentscompany.com]

- 4. Page loading... [guidechem.com]

- 5. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 6. 4-Penten-2-ol [webbook.nist.gov]

- 7. fishersci.fi [fishersci.fi]

- 8. Sigma Aldrich this compound 5 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 9. This compound, 97% | Fisher Scientific [fishersci.ca]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-(+)-4-Penten-2-ol: A Key Chiral Building Block

Introduction

(S)-(+)-4-Penten-2-ol is a valuable chiral alcohol that serves as a versatile intermediate in the stereoselective synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of natural product synthesis and drug development, where precise control of stereochemistry is paramount to achieving desired biological activity. This guide provides a comprehensive overview of the molecular and physical properties, spectroscopic characterization, synthesis, applications, and safety protocols for this compound, tailored for researchers and professionals in the chemical sciences.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its identification and handling.

Chemical Identifiers

-

IUPAC Name: (2S)-pent-4-en-2-ol[1]

-

Synonyms: (S)-(+)-Pent-4-en-2-ol, (2S)-4-Penten-2-ol

Physicochemical Data

The physical properties of this compound are critical for its purification and for designing reaction conditions. It is a clear, colorless liquid.[5][6]

| Property | Value | Source(s) |

| Boiling Point | 115-116 °C | [2] |

| Density | 0.837 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.4240 | |

| Optical Activity ([α]20/D) | +5.0° (c = 1% in chloroform) |

Molecular Structure

The structure of this compound features a stereogenic center at the C2 position, which is responsible for its chirality, and a terminal double bond that allows for a wide range of chemical transformations.

Caption: 2D representation of this compound highlighting the chiral center.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of this compound. The key expected spectral features are outlined below. The NMR data is based on the reported spectrum for its enantiomer, (R)-(-)-4-penten-2-ol, as the spectra are identical.[7]

-

¹H NMR (200 MHz, CDCl₃):

-

δ 5.87-5.76 (m, 1H, -CH=CH₂): The multiplet corresponding to the vinyl proton.

-

δ 5.14-5.10 (m, 2H, -CH=CH₂): The two terminal vinyl protons.

-

δ 3.84-3.83 (m, 1H, -CH(OH)-): The proton on the carbon bearing the hydroxyl group.

-

δ 2.26-2.14 (m, 2H, -CH₂-): The allylic methylene protons.

-

δ 1.97 (br s, 1H, -OH): The hydroxyl proton, which may show a broad signal and its chemical shift can vary with concentration and temperature.

-

δ 1.19 (d, J = 6.0 Hz, 3H, -CH₃): The doublet for the methyl group protons.[7]

-

-

¹³C NMR (50 MHz, CDCl₃):

-

δ 134.8 (-CH=CH₂): The internal vinyl carbon.

-

δ 117.9 (-CH=CH₂): The terminal vinyl carbon.

-

δ 66.8 (-CH(OH)-): The carbon atom attached to the hydroxyl group.

-

δ 43.7 (-CH₂-): The allylic carbon.

-

δ 22.7 (-CH₃): The methyl carbon.[7]

-

-

Infrared (IR) Spectroscopy (CHCl₃):

-

ν_max 3409 cm⁻¹ (broad): O-H stretching of the alcohol.

-

ν_max 3078 cm⁻¹: =C-H stretching of the alkene.

-

ν_max 2975, 2931 cm⁻¹: C-H stretching of the alkyl groups.

-

ν_max 1071 cm⁻¹: C-O stretching of the secondary alcohol.[7]

-

Asymmetric Synthesis

The preparation of enantiomerically pure this compound requires a stereoselective synthetic strategy. A common and effective method is the asymmetric allylation of acetaldehyde. The choice of the chiral borane reagent dictates the stereochemical outcome. To obtain the (S)-enantiomer, (+)-diisopinocampheylallylborane would be used. The following protocol is adapted from a reported synthesis of the (R)-enantiomer.[7]

Experimental Protocol: Asymmetric Allylation

-

Reagent Preparation: A solution of (+)-diisopinocampheylallylborane in a suitable dry solvent (e.g., diethyl ether) is prepared. The causality for using an anhydrous solvent is to prevent the quenching of the highly reactive borane reagent.

-

Reaction Setup: The borane solution is cooled to -78 °C in a flask under an inert atmosphere (e.g., argon or nitrogen). This low temperature is crucial for maximizing the enantioselectivity of the reaction by minimizing non-selective background reactions.

-

Aldehyde Addition: A solution of freshly distilled acetaldehyde in the same dry solvent is added dropwise to the stirred borane solution. The slow addition helps to maintain the low temperature and control the reaction rate.

-

Reaction Progression: The mixture is stirred at -78 °C for approximately 1 hour to ensure complete reaction.

-

Workup: The reaction is quenched by the sequential addition of aqueous sodium hydroxide (e.g., 3 M) followed by hydrogen peroxide (e.g., 30%). This oxidative workup cleaves the boron-carbon bond and liberates the alcohol. The process is exothermic and should be performed with care.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is then purified by distillation to yield pure this compound.

Caption: Workflow for the asymmetric synthesis of this compound.

Applications in Synthesis

This compound is a key starting material for the synthesis of various biologically active molecules and natural products. Its bifunctional nature (a stereocenter and a reactive double bond) allows for diverse synthetic manipulations.

-

Natural Product Synthesis: It serves as a precursor in the synthesis of undecenolide (−)-cladospolide C and (−)-iso-cladospolide B1.

-

Bioactive Molecules: It is used to prepare S-enantiomers of hydroxyeicosatetraenoic acid (19-HETE), which are involved in various physiological processes.

-

Chiral Intermediates: It can be converted to other useful chiral building blocks, such as parasorbic acid, through reactions involving its functional groups.

Caption: Synthetic utility of this compound as a chiral precursor.

Safety, Handling, and Storage

This compound is a flammable liquid and requires careful handling.[1][8] Adherence to safety protocols is essential to minimize risks in a laboratory setting.

GHS Hazard Classification

Precautionary and Hazard Statements

| Code | Statement |

| H226 | Flammable liquid and vapor. |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[8] |

| P233 | Keep container tightly closed.[8] |

| P240 | Ground and bond container and receiving equipment.[8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[8] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[8] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8][9] Employ non-sparking tools and take measures to prevent the buildup of electrostatic charge.[8][9] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8][9][10] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[9][10]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Penten-2-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Penten-2-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-penten-2-ol. Retrieved from [Link]

-

European Patent Office. (2022, March 2). Process for preparing 4-penten-2-ynal (EP 3789375 B1). Retrieved from [Link]

Sources

- 1. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. 4-Penten-2-ol [webbook.nist.gov]

- 5. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. (R)-(-)-PENTEN-2-OL synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-(+)-4-Penten-2-ol

This guide provides a comprehensive analysis of the spectroscopic data for the chiral molecule (S)-(+)-4-Penten-2-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. The narrative emphasizes the rationale behind spectral interpretation, grounding the data in the fundamental principles of spectroscopic analysis.

Introduction

This compound is a chiral secondary alcohol containing a terminal alkene. Its structure presents distinct features that are readily elucidated by modern spectroscopic techniques. Accurate characterization is paramount, as the stereochemistry of such molecules can be critical in pharmaceutical applications where enantiomers may exhibit vastly different biological activities. This guide will walk through the expected and observed spectroscopic data, providing a framework for the analysis of this and similar chiral unsaturated alcohols.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for interpreting its spectra. Each proton, carbon, and functional group will generate a characteristic signal.

Caption: Structure of this compound with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a chiral molecule like this compound, NMR confirms the connectivity and can be used with chiral resolving agents to determine enantiomeric purity.[1][2]

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Signals:

-

-OH Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically in the range of 2.0-2.5 ppm.[3]

-

CH₃ Protons (C1): A doublet, due to coupling with the single proton on C2.

-

CH-OH Proton (C2): A multiplet, resulting from coupling to the protons on C1 and C3.

-

CH₂ Protons (C3): A multiplet, as these two protons are diastereotopic and will couple to the protons on C2 and C4.

-

CH Proton (C4): A complex multiplet due to coupling with the protons on C3 and C5.

-

CH₂ Protons (C5): Two distinct signals, each appearing as a multiplet due to geminal coupling and coupling with the proton on C4.

¹H NMR Data Summary

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

| H1 (CH₃) | ~1.19 | Doublet |

| H2 (CH-OH) | ~3.81 | Multiplet |

| H3 (CH₂) | ~2.25 | Multiplet |

| H4 (CH=) | ~5.80 | Multiplet |

| H5 (=CH₂) | ~5.10, ~5.05 | Multiplets |

| OH | Variable | Broad Singlet |

Note: Data is compiled from typical values for this structure and may vary slightly based on solvent and instrument frequency.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Expected ¹³C NMR Signals:

-

CH₃ Carbon (C1): An upfield signal characteristic of a methyl group.

-

CH-OH Carbon (C2): A downfield signal due to the deshielding effect of the attached oxygen atom.

-

CH₂ Carbon (C3): A signal in the alkane region.

-

CH Carbon (C4): A downfield signal characteristic of an sp² hybridized carbon in an alkene.

-

CH₂ Carbon (C5): A downfield signal, also in the alkene region.

¹³C NMR Data Summary

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (CH₃) | ~23.5 |

| C2 (CH-OH) | ~67.5 |

| C3 (CH₂) | ~44.0 |

| C4 (CH=) | ~135.0 |

| C5 (=CH₂) | ~114.5 |

Note: Data is compiled from publicly available spectra for 4-penten-2-ol.[5][6]

Caption: Key 2D NMR correlations for this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which causes vibrations of the molecular bonds.

Expected IR Absorptions:

-

O-H Stretch: A strong, broad absorption in the region of 3200-3600 cm⁻¹ is characteristic of an alcohol's hydroxyl group, with the broadening due to hydrogen bonding.[7]

-

sp² C-H Stretch: A peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) indicates C-H bonds on the alkene.[8]

-

sp³ C-H Stretch: A peak just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponds to the C-H bonds of the methyl and methylene groups.[8]

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ signifies the carbon-carbon double bond.[9]

-

C-O Stretch: A strong absorption in the fingerprint region, typically between 1000-1200 cm⁻¹, is indicative of the carbon-oxygen single bond.

IR Data Summary

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | ~3350 | Strong, Broad |

| =C-H Stretch (Alkene) | ~3075 | Medium |

| C-H Stretch (Alkane) | ~2970, ~2925 | Strong |

| C=C Stretch (Alkene) | ~1640 | Medium |

| C-O Stretch (Alcohol) | ~1120 | Strong |

Note: Data is compiled from publicly available spectra.[10][11][12]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For alcohols, the molecular ion peak is often weak or absent.[13][14]

Expected Fragmentation Pathways:

-

Alpha-Cleavage: The bond between C1-C2 or C2-C3 can break. Cleavage between C2 and C3 would result in the loss of an allyl radical (•CH₂CH=CH₂) to give a prominent peak at m/z 45, corresponding to the [CH₃CH=OH]⁺ ion. This is often the base peak for secondary alcohols.[15]

-

Dehydration: Loss of a water molecule (18 amu) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z 68 (M-18).[15]

-

Molecular Ion: The molecular ion peak (M⁺), if observed, would be at m/z 86, corresponding to the molecular weight of C₅H₁₀O.[16]

MS Data Summary

| m/z | Proposed Fragment | Relative Intensity |

| 86 | [C₅H₁₀O]⁺ (M⁺) | Weak or Absent |

| 71 | [M - CH₃]⁺ | Low |

| 68 | [M - H₂O]⁺ | Medium |

| 45 | [CH₃CHOH]⁺ | Strong (Often Base Peak) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Medium |

| 41 | [C₃H₅]⁺ (Allyl cation) | Strong |

Note: Data compiled from the NIST Mass Spectrometry Data Center.[16][17]

Caption: Primary fragmentation pathways for 4-Penten-2-ol in Mass Spectrometry.

Experimental Protocols

The following are generalized procedures for obtaining the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and 2D (COSY, HSQC) spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

For enantiomeric excess determination, a chiral solvating agent may be added to the NMR tube and the ¹H spectrum re-acquired to observe the separation of signals for the (S) and (R) enantiomers.[18][19]

IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a single drop of neat this compound directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (GC-MS with Electron Ionization)

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The sample is vaporized and separated on a suitable GC column (e.g., a non-polar DB-5 column).

-

The separated components enter the mass spectrometer, where they are ionized by an electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio by the mass analyzer and detected.

-

The mass spectrum corresponding to the GC peak for this compound is recorded and analyzed.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (alcohol and alkene), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation patterns. This guide serves as a technical resource for the interpretation of this data, underscoring the importance of a multi-faceted spectroscopic approach in modern chemical analysis and drug development.

References

- BenchChem. (2025).

-

ResearchGate. (n.d.). Partial 1H NMR Spectra of Chiral Alcohols with [Ga-L1]Na at Room.... [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

ResearchGate. (n.d.). The 1H NMR spectra of the derivatives of two unreacted chiral alcohols.... [Link]

-

Whitman College. (n.d.). GCMS Section 6.10. [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

-

YouTube. (2025). Mass Spectrometry of Alcohols. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

-

PubChem. (n.d.). 4-Penten-2-ol, acetate. [Link]

-

PubChem. (n.d.). 4-Penten-2-ol. [Link]

-

NIST. (n.d.). 4-Penten-2-ol Mass Spectrum. [Link]

-

NIST. (n.d.). 4-Penten-2-ol IR Spectrum. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031606). [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PubMed Central. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

-

NIST. (n.d.). 4-Penten-2-ol. [Link]

Sources

- 1. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-PENTEN-2-OL(625-31-0) 1H NMR spectrum [chemicalbook.com]

- 5. 4-PENTEN-2-OL(625-31-0) 13C NMR spectrum [chemicalbook.com]

- 6. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-PENTEN-2-OL(625-31-0) IR Spectrum [chemicalbook.com]

- 12. 4-Penten-2-ol [webbook.nist.gov]

- 13. GCMS Section 6.10 [people.whitman.edu]

- 14. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. 4-Penten-2-ol [webbook.nist.gov]

- 17. 4-Penten-2-ol [webbook.nist.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

A Comprehensive Guide to the Nomenclature and Synonyms of (S)-(+)-4-Penten-2-ol

Introduction: The Importance of Precise Nomenclature in Chiral Synthesis

(S)-(+)-4-Penten-2-ol is a valuable chiral building block in asymmetric synthesis. Its bifunctional nature, possessing both a secondary alcohol and a terminal alkene, allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex natural products and pharmaceuticals.[1][2] Given its stereospecific applications, an unambiguous understanding of its nomenclature is paramount for researchers. The interchange of synonyms, particularly those that do not specify stereochemistry, can lead to significant errors in experimental design and procurement. This guide provides a detailed analysis of the various synonyms and identifiers for this compound, ensuring clarity and precision in scientific communication.

Systematic and Common Nomenclature

The naming convention for a chemical compound provides essential information about its structure. For a chiral molecule like this compound, the nomenclature must define not only the connectivity of its atoms but also their spatial arrangement.

IUPAC Nomenclature: The Definitive Identifier

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The official IUPAC name for this compound is (2S)-pent-4-en-2-ol .[2][3]

-

pent- : Indicates a five-carbon parent chain.

-

-4-en- : Specifies a double bond between carbons 4 and 5.

-

-2-ol : Denotes a hydroxyl (-OH) group located on carbon 2.

-

(2S)- : Describes the stereochemistry at the chiral center (carbon 2) as 'S' (Sinister) according to the Cahn-Ingold-Prelog priority rules.

Stereochemical Descriptors: (S) and (+)

-

The (S) Descriptor : This refers to the absolute configuration of the stereocenter. It is determined by assigning priorities to the four substituents attached to the chiral carbon and observing their arrangement in three-dimensional space.

-

The (+) Descriptor : This indicates that the compound is dextrorotatory, meaning it rotates plane-polarized light to the right (clockwise). This is an experimentally determined property and is also denoted by d-. While (S) and (+) often appear together for this molecule, it is crucial to remember that the 'S' configuration and the direction of optical rotation are not inherently correlated.

Common Synonyms for the (S)-Enantiomer

In literature and supplier catalogs, several synonyms are used interchangeably with the formal IUPAC name. These names are often variations in formatting or emphasis but all refer to the same specific enantiomer.

-

s-+-4-penten-2-ol[2]

-

(S)-4-Penten-2-ol

-

(2S)-4-Penten-2-ol

-

(S)-pent-4-en-2-ol[4]

-

s-4-pentene-2-ol[2]

-

s-2-hydroxypent-4-ene[2]

Nomenclature for the Racemic and Unspecified Forms

It is common for researchers to encounter names that refer to the 4-penten-2-ol structure without specifying the stereochemistry. These typically denote the racemic mixture (an equal mixture of (S) and (R) enantiomers) or are used when the stereochemistry is not determined.

-

4-Penten-2-ol : The most common name for the racemic mixture.[4][5][6][7][8][9]

-

pent-4-en-2-ol : The IUPAC name without a stereodescriptor.[5][6][7][9][10]

-

(±)-4-Penten-2-ol : Explicitly indicates a racemic mixture.[4]

-

Allyl methyl carbinol : A trivial name often used for the racemic mixture.[4][8][11]

-

1-Penten-4-ol : An alternative numbering of the carbon chain.[5][6][7][9]

-

4-Hydroxypent-1-ene : Names the compound as a substituted alkene.[4][5][6][7][9]

Diagram of Nomenclature Relationships

The following diagram illustrates the hierarchy and relationship between the systematic IUPAC name, stereochemical descriptors, and various common synonyms.

Caption: Logical relationships of this compound nomenclature.

Key Chemical and Physical Identifiers

For procurement, database searching, and regulatory compliance, unique identifiers are critical. The following table summarizes the key identifiers for both the specific (S)-enantiomer and its corresponding racemic mixture.

| Identifier | This compound | 4-Penten-2-ol (Racemic) | Source(s) |

| CAS Number | 55563-79-6 | 625-31-0 | [1][2][3],[4][5][6][8][9] |

| PubChem CID | 6994332 | 12247 | [2][3],[4][6] |

| EC Number | 626-193-7 | 210-887-8 | [3],[4][8] |

| MDL Number | MFCD03427200 | MFCD00004556 | [1][2],[6][8] |

| Molecular Formula | C₅H₁₀O | C₅H₁₀O | [2][3],[4][5][6] |

| Molecular Weight | 86.13 g/mol | 86.13 g/mol | [1][2][3],[6][8] |

| InChIKey | ZHZCYWWNFQUZOR-YFKPBYRVSA-N | ZHZCYWWNFQUZOR-UHFFFAOYSA-N | [1][2],[5][6][8][9] |

| Boiling Point | 115-116 °C | 115-117 °C | [1][8] |

| Density | 0.837 g/mL at 25 °C | 0.837 g/mL at 25 °C | [1][8] |

| Refractive Index | n20/D 1.424 | n20/D 1.424 | [1][8] |

Conclusion

The precise identification of chemical reagents is fundamental to reproducible and successful research. For chiral compounds like this compound, this precision must extend to stereochemistry. While numerous synonyms exist in chemical literature and commerce, the IUPAC name, (2S)-pent-4-en-2-ol , and the CAS Number, 55563-79-6 , serve as the most unambiguous identifiers. Researchers and drug development professionals are advised to utilize these specific identifiers in all documentation, procurement, and publication to avoid ambiguity and ensure the correct stereoisomer is being used.

References

-

NIST. (n.d.). 4-Penten-2-ol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 4-Penten-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Penten-2-OL. In PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Penten-2-ol (CAS 625-31-0). Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-penten-2-ol. Retrieved from [Link]

-

Molbase. (n.d.). 4-PENTEN-2-OL. Retrieved from [Link]

-

NIST. (n.d.). 4-Penten-2-ol (alternative link). In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. (S)-(+)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Penten-2-ol [webbook.nist.gov]

- 6. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Penten-2-ol (CAS 625-31-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 4-Penten-2-ol 99 625-31-0 [sigmaaldrich.com]

- 9. 4-Penten-2-ol [webbook.nist.gov]

- 10. 4-penten-2-ol, 625-31-0 [thegoodscentscompany.com]

- 11. 4-PENTEN-2-OL-Molbase [molbase.com]

A Technical Guide to (S)-(+)-4-Penten-2-ol: Commercial Availability, Synthesis, and Applications in Drug Development

Introduction: The Significance of (S)-(+)-4-Penten-2-ol as a Chiral Building Block

This compound is a valuable chiral alcohol that serves as a versatile synthon in the asymmetric synthesis of complex molecules, particularly in the realm of pharmaceutical and natural product development. Its utility stems from the presence of two key functional groups: a stereodefined secondary alcohol and a terminal alkene. This combination allows for a wide array of chemical transformations, enabling the construction of intricate molecular architectures with precise stereochemical control. The (S)-configuration of the hydroxyl group is of particular importance, as the biological activity of many therapeutic agents is dependent on their specific enantiomeric form. This guide provides an in-depth overview of the commercial availability of this compound, detailed protocols for its enantioselective synthesis via enzymatic kinetic resolution, methods for the determination of its enantiomeric purity, and a discussion of its applications as a key intermediate in the synthesis of bioactive compounds.

Commercial Availability

This compound is commercially available from several reputable chemical suppliers, catering to the needs of researchers and drug development professionals. The available purity and enantiomeric excess are critical parameters for its application in stereoselective synthesis. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Information |

| Sigma-Aldrich | This compound | 55563-79-6 | 95% | Optical activity: [α]20/D +5.0°, c = 1% in chloroform. |

| Thermo Scientific Alfa Aesar | This compound | 55563-79-6 | 97% | Involved in the synthesis of goniothalamin, hexadecanolide, and other natural products.[1] |

| TCI America | 4-Penten-2-ol (racemic) | 625-31-0 | >99.0% (GC) | The racemic mixture is also available, which can be a starting material for kinetic resolution.[2] |

It is imperative for researchers to verify the enantiomeric excess of the commercially supplied material using the analytical methods described later in this guide, as this can vary between batches and suppliers.

Enantioselective Synthesis: Lipase-Catalyzed Kinetic Resolution

For applications requiring high enantiopurity, the enantioselective synthesis of this compound is often necessary. One of the most efficient and environmentally benign methods for obtaining the (S)-enantiomer is through the kinetic resolution of racemic 4-penten-2-ol using a lipase. This enzymatic method relies on the differential rate of acylation of the two enantiomers, allowing for their separation.

Causality Behind Experimental Choices

Lipases, such as those from Candida antarctica (CALB) or Pseudomonas cepacia (PSL), are highly effective for the resolution of secondary alcohols. The choice of an immobilized lipase is advantageous as it simplifies the work-up procedure, allowing for easy removal and potential reuse of the biocatalyst. Vinyl acetate is a commonly used acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile, driving the reaction forward. The selection of a non-polar organic solvent like hexane or tert-butyl methyl ether (MTBE) is crucial as it minimizes enzyme denaturation and can influence the enantioselectivity of the reaction. The reaction is typically monitored to proceed to approximately 50% conversion to achieve a high enantiomeric excess for both the unreacted (S)-alcohol and the acylated (R)-ester.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-4-Penten-2-ol

Materials:

-

(±)-4-Penten-2-ol

-

Immobilized Lipase (e.g., Novozym® 435 - immobilized Candida antarctica lipase B)

-

Vinyl acetate

-

Anhydrous hexane (or MTBE)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware, magnetic stirrer, and temperature-controlled bath

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add racemic (±)-4-penten-2-ol (1.0 eq).

-

Dissolve the alcohol in anhydrous hexane to a concentration of approximately 0.2 M.

-

Add the immobilized lipase (e.g., Novozym® 435, 20-50 mg per mmol of substrate).

-

Add vinyl acetate (0.6 eq). Using a slight excess of the alcohol ensures that the acylation stops at a conversion below 50%, maximizing the enantiopurity of the remaining alcohol.

-

Stir the reaction mixture at a constant temperature (e.g., 30 °C).

-

Monitor the progress of the reaction by taking small aliquots and analyzing them by chiral Gas Chromatography (GC) (see analytical protocol below).

-

Once the reaction has reached approximately 45-50% conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and dried for potential reuse.

-

Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

-

The resulting residue, a mixture of this compound and (R)-4-penten-2-yl acetate, is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is critical for quality control and for ensuring the stereochemical integrity of subsequent synthetic steps. Chiral Gas Chromatography (GC) is a highly effective method for this purpose.

Experimental Protocol: Chiral GC Analysis

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., HP-CHIRAL-20B, 30 m x 0.32 mm, 0.25 µm film thickness).[3]

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp 1: Increase to 130 °C at a rate of 1 °C/min.

-

Ramp 2: Increase to 200 °C at a rate of 2 °C/min, hold for 3 minutes.

-

-

Injection Volume: 1 µL (split injection, e.g., 100:1).

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

To determine the elution order of the enantiomers, inject a sample of the racemic 4-penten-2-ol.

Data Analysis: The enantiomeric excess (% ee) is calculated from the integrated peak areas of the (S) and (R) enantiomers using the following formula:

% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Applications in Drug Development and Natural Product Synthesis

The utility of this compound as a chiral building block is demonstrated in the synthesis of several biologically active molecules.

-

(-)-Cladospolide C: This natural product exhibits antifungal properties. This compound serves as a crucial intermediate in its total synthesis, providing a key stereocenter and a handle for further elaboration of the molecular framework.[4]

-

19(S)-Hydroxyeicosatetraenoic Acid (19-HETE): HETEs are signaling lipids involved in various physiological processes. The synthesis of the specific (S)-enantiomer of 19-HETE utilizes this compound as a starting material to establish the required stereochemistry.[4]

-

Parasorbic Acid: This molecule has potential antifungal activity. This compound can be converted to an acryloyl ester derivative, which is a key intermediate in the synthesis of parasorbic acid.

-

Prostaglandin Analogs: Chiral alcohols are fundamental building blocks in the synthesis of prostaglandins and their analogs, which are potent bioactive lipids with a wide range of physiological effects.[5] The stereochemistry of the alcohol is critical for the biological activity of the final prostaglandin analog.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block of significant importance to researchers, scientists, and drug development professionals. Its unique combination of a stereodefined secondary alcohol and a terminal alkene provides a versatile platform for the construction of complex, stereochemically defined molecules. The robust and scalable enantioselective synthesis via lipase-catalyzed kinetic resolution, coupled with reliable analytical methods for determining enantiomeric purity, ensures its utility in the synthesis of a wide range of bioactive compounds, from natural products to pharmaceutical agents. The continued exploration of the synthetic utility of this compound is expected to lead to the development of novel therapeutic agents and a deeper understanding of the role of chirality in biological systems.

References

-

National Center for Biotechnology Information. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Available at: [Link]

-

Chemistry LibreTexts. 1.4: Chiral Gas Chromatography. Available at: [Link]

-

IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Available at: [Link]

-

Wiley Online Library. Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Available at: [Link]

-

Journal of Materials and Environmental Science. Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. Available at: [Link]

-

MDPI. Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Available at: [Link]

-

PubMed. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Available at: [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

-

PubMed. Synthesis of Chiral Cyclopentenones. Available at: [Link]

-

PubMed. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure. Available at: [Link]

-

SpringerLink. Traversing the chiral pool potential of carvone in total synthesis of natural products. Available at: [Link]

- Google Patents. Prostaglandin synthesis and intermediates for use therein.

-

YouTube. Prostaglandins : Biosynthesis,function and regulation. Available at: [Link]

-

National Center for Biotechnology Information. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Available at: [Link]

-

PubMed. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions. Available at: [Link]

-

PubMed. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Available at: [Link]

-

National Center for Biotechnology Information. Prostaglandins and Inflammation. Available at: [Link]

Sources

- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 2. 4-Penten-2-ol | 625-31-0 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. Buy this compound | 55563-79-6 [smolecule.com]

- 5. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Hazard Identification and GHS Classification

An In-depth Technical Guide to the Safe Handling of (S)-(+)-4-Penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a chiral secondary alcohol, is a valuable building block in synthetic organic chemistry. Its utility in the preparation of complex molecules, including natural products like (-)-cladospolide C and parasorbic acid, makes it a frequent reagent in research and drug development laboratories.[1] However, its physical and chemical properties, particularly its flammability and potential as an irritant, necessitate a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounding technical protocols in the chemical principles that dictate them. The objective is to empower researchers to work confidently and safely with this versatile reagent.

The foundation of safe chemical handling is a complete understanding of a substance's intrinsic hazards. This compound is classified under the Globally Harmonized System (GHS) primarily as a flammable liquid.[2][3] Several sources also indicate it is a skin, eye, and respiratory irritant.[4] This classification is not arbitrary; it is a direct consequence of the molecule's physical properties.

The primary hazard is flammability (H226: Flammable liquid and vapor).[2][3] This is due to its low flash point, meaning it can form an ignitable mixture with air at relatively low temperatures. The causality is clear: a low flash point combined with a volatile nature means that even at room temperature, sufficient vapor can be present above the liquid to pose a fire risk if an ignition source is introduced.

Table 1: GHS Classification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids, Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour[1][2][3][5] |

| Skin Irritation, Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[4] |

| Serious Eye Irritation, Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[4] |

| Specific target organ toxicity — Single exposure, Category 3, Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[4] |

Section 2: Physicochemical Properties and Their Impact on Safety

Understanding the physicochemical properties of this compound is critical to appreciating the "why" behind the handling protocols. These properties dictate its behavior in the laboratory environment.

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Source | Implication for Safety |

| Molecular Formula | C₅H₁₀O | [2] | A small, relatively lightweight organic molecule. |

| Molecular Weight | 86.13 g/mol | [1][2][6] | Influences vapor density and diffusion. |

| Appearance | Clear, colorless liquid | [3][7] | Spills may be difficult to see. |

| Boiling Point | 115-116 °C (at 760 mmHg) | [1][6] | Volatile enough to produce significant vapor, especially upon heating. |

| Flash Point | 25 - 30 °C (77 - 86 °F) | [1][7][8] | Critical Hazard. Vapors can ignite at or near standard room temperature. |

| Density | 0.837 g/mL at 25 °C | [1][6] | Slightly less dense than water. |

| Solubility | Soluble in alcohol. Estimated water solubility is 4.5 x 10⁴ mg/L.[9] | [9] | Spills can be cleaned with absorbent materials. Water miscibility affects environmental dispersion. |

The most critical value in this table from a safety perspective is the flash point . A flash point of approximately 25-30°C means that on a warm day, or in a typical laboratory environment, enough vapor can be present to form an explosive mixture with air.[7][8] This is the scientific basis for the strict prohibition of ignition sources and the requirement for spark-proof equipment.

Section 3: The Hierarchy of Controls for Safe Handling

To mitigate the risks associated with this compound, a systematic approach based on the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls applied to this compound.

-

Elimination/Substitution: As this is a specific reagent required for its chemical properties, elimination is not practical. Substitution should be considered if a less flammable alternative that serves the same synthetic purpose exists.

-

Engineering Controls: This is the most critical and effective physical control measure. All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation and contain any potential spills or fires.[5] Use of explosion-proof or spark-proof equipment is mandatory, especially for larger-scale operations or when heating.[5][8]

-

Administrative Controls: These are the procedures and policies that ensure safe work practices. This includes developing and enforcing Standard Operating Procedures (SOPs), prohibiting smoking and open flames in the laboratory, and ensuring all personnel are trained on the specific hazards of this chemical.[5][8]

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but protects the user from exposure. The required PPE includes a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[1][5]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is non-negotiable for ensuring safety.

Laboratory Handling Protocol

-

Preparation: Before handling, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of all unnecessary items and ignition sources (e.g., hot plates, Bunsen burners, electrical equipment).[8]

-

PPE: Don appropriate PPE: flame-resistant lab coat, safety goggles, and chemical-resistant gloves.

-

Dispensing: Ground and bond containers when transferring the liquid to prevent static discharge, a potential ignition source.[5] Use only non-sparking tools for opening and closing containers.[5]

-

Heating: If heating is required, use a heating mantle or oil bath with a temperature controller. Never heat directly on a hot plate. Ensure the setup is secure within the fume hood.

-

Post-Handling: Tightly close the container immediately after use.[7] Wipe down the work surface with an appropriate solvent and decontaminate any used equipment.

Storage Protocol

-

Location: Store this compound in a dedicated, well-ventilated flammable liquids storage cabinet.[5][8]

-

Conditions: The storage area must be cool and dry.[5][8] Keep the container tightly closed to prevent vapor escape.[7]

-

Incompatibilities: Segregate from strong oxidizing agents, as these can react exothermically or violently.[4]

-

Labeling: Ensure the container is clearly labeled with the chemical name and all relevant GHS hazard pictograms and statements.

Waste Disposal Protocol

-

Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed hazardous waste container.

-

Segregation: Do not mix with incompatible waste streams.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[5]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is crucial to minimizing harm.

Accidental Release (Spill) Protocol

-

Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or ventilation is poor, evacuate the area.

-

Control Ignition Sources: Remove all sources of ignition.[5]

-

Ventilate: Ensure the area is well-ventilated (fume hood).

-

Containment: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, dry sand). Do not use combustible materials like paper towels.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[5]

-

Decontaminate: Clean the spill area thoroughly.

Caption: Decision workflow for responding to a spill.

Fire Response Protocol

-

Small Fire: For a small, contained fire (e.g., in a beaker within a fume hood), use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[5]

-

Large Fire: If the fire is large or spreading, do not attempt to fight it. Activate the fire alarm, evacuate the area, and call emergency services.

-

Personal Safety: Never allow a fire to block your exit path.

First Aid Protocol

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5][8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Section 6: Toxicological Profile and Exposure Routes

-

Routes of Exposure: The main routes of occupational exposure are inhalation of vapors and direct skin or eye contact. Ingestion is less likely but possible through poor hygiene practices.

-

Health Effects:

-

Acute: May cause respiratory tract irritation upon inhalation.[3][4] Direct contact can cause skin irritation and serious eye irritation.[4]

-

Chronic: No specific data on chronic exposure effects are available. It is prudent to assume that repeated exposure could lead to chronic irritation or other health effects and to minimize exposure accordingly.

-

The lack of extensive toxicological data underscores the importance of the precautionary principle. All measures should be taken to minimize exposure until more is known about the long-term health effects.

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a respect for its flammability and potential irritant properties. The causality is direct: its low flash point dictates the need for stringent ignition source control, and its chemical nature requires measures to prevent skin, eye, and respiratory contact. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods, adhering to established administrative protocols, and consistently using appropriate PPE—researchers can effectively mitigate the risks. This guide serves as a technical framework to ensure that the scientific utility of this compound can be exploited without compromising the safety and well-being of laboratory personnel.

References

- 1. (S)-(+)-4-戊烯-2-醇 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C5H10O | CID 6994332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Penten-2-OL | C5H10O | CID 12247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. echemi.com [echemi.com]

- 6. 4-Penten-2-ol 99 625-31-0 [sigmaaldrich.com]

- 7. 4-Penten-2-ol | CymitQuimica [cymitquimica.com]

- 8. fishersci.com [fishersci.com]

- 9. 4-penten-2-ol, 625-31-0 [thegoodscentscompany.com]

An In-depth Technical Guide to the Physical Properties of Chiral 4-Penten-2-ol Isomers